molecular formula C17H18ClFN2O3S B3015087 N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide CAS No. 2034330-48-6

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide

Cat. No. B3015087
CAS RN: 2034330-48-6
M. Wt: 384.85
InChI Key: MXOBOICKUUXISL-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide, also known as CFHPPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFHPPO is a member of the oxalamide family, which has been found to exhibit various biological activities. In

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study highlights the synthesis and characterization of a neurokinin-1 (NK1) receptor antagonist, demonstrating potential applications in treating conditions like emesis and depression. This compound exhibits high affinity and oral activity, alongside a long central duration of action and significant solubility in water, suggesting its utility in both intravenous and oral clinical administration (Harrison et al., 2001).

Structural Analysis of Oxalamide Derivatives

Another research study focuses on the structural analysis of N,N'-bis(substituted)oxamide compounds, providing insights into their supramolecular structures. This type of research is fundamental in understanding the molecular interactions and potential applications of oxalamide derivatives in various fields (Wang et al., 2016).

Orexin-1 Receptor Mechanisms in Compulsive Behavior

Research on the role of Orexin-1 receptor mechanisms in compulsive food consumption presents another application. This study evaluates the effects of selective antagonists on binge eating in rats, indicating a potential therapeutic approach for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Application in Catalysis

The synthesis of oxalamide derivatives and their application in catalysis is explored in a study focusing on copper-catalyzed coupling reactions. This demonstrates the compound's relevance in synthetic chemistry, particularly in facilitating reactions involving (hetero)aryl chlorides and amides (De et al., 2017).

Anticancer Activity

A study on novel 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives highlights the compound's promising anticancer activity. Selected compounds demonstrated high activity in vitro against a broad spectrum of cancer cell lines, underscoring the potential of oxalamide derivatives in cancer therapy (Aboraia et al., 2006).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c18-14-9-13(1-2-15(14)19)21-17(24)16(23)20-6-3-11(4-7-22)12-5-8-25-10-12/h1-2,5,8-11,22H,3-4,6-7H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOBOICKUUXISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCCC(CCO)C2=CSC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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